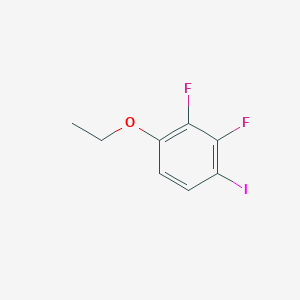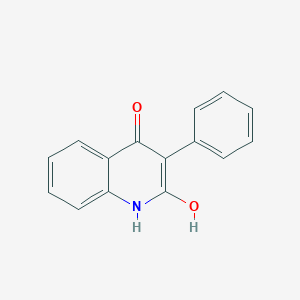![molecular formula C10H9NO3 B178514 Methyl 2-methylbenzo[d]oxazole-6-carboxylate CAS No. 136663-23-5](/img/structure/B178514.png)
Methyl 2-methylbenzo[d]oxazole-6-carboxylate
Vue d'ensemble
Description
“Methyl 2-methylbenzo[d]oxazole-6-carboxylate” is a chemical compound with the CAS Number: 136663-23-5 . Its molecular formula is C10H9NO3 and it has a molecular weight of 191.18 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO3/c1-6-11-8-4-3-7 (10 (12)13-2)5-9 (8)14-6/h3-5H,1-2H3 . The canonical SMILES representation is CC1=NC2=C (O1)C=C (C=C2)C (=O)OC .
Physical And Chemical Properties Analysis
“Methyl 2-methylbenzo[d]oxazole-6-carboxylate” has a molecular weight of 191.18 g/mol . It has a topological polar surface area of 52.3 Ų and a complexity of 231 . The compound has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It also has 2 rotatable bonds .
Applications De Recherche Scientifique
Antioxidant Activity and Analytical Methods
Research on benzoxazoles and their derivatives, including Methyl 2-methylbenzo[d]oxazole-6-carboxylate, often explores their antioxidant properties. Analytical methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are critical in evaluating the potential therapeutic applications of these compounds. These assays assess the kinetics of reaction pathways, including the transfer of a hydrogen atom or an electron, which are fundamental in understanding the antioxidant capacity of complex samples, including benzoxazoles (Munteanu & Apetrei, 2021).
Environmental Impact and Fate of Benzoxazoles
The environmental fate and behavior of benzoxazole compounds, including their breakdown and persistence in aquatic environments, are significant areas of research. Studies have detailed the occurrence, fate, and behavior of related compounds in water, noting their biodegradability and ubiquity in surface water and sediments. This research is crucial for understanding the environmental impact of benzoxazole derivatives and guiding the development of more sustainable chemical practices (Haman et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds such as 2-methylbenzoxazole have been used in the synthesis of hiv-reverse transcriptase inhibitors , suggesting potential targets could be enzymes involved in viral replication.
Mode of Action
A related compound, 2-methylbenzoxazole, has been reported to condense with aromatic aldehyde having acidic protons during the synthesis of hiv-reverse transcriptase inhibitors . This suggests that Methyl 2-methylbenzo[d]oxazole-6-carboxylate might interact with its targets in a similar manner, potentially leading to the inhibition of key enzymes.
Propriétés
IUPAC Name |
methyl 2-methyl-1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-8-4-3-7(10(12)13-2)5-9(8)14-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGMBXJEQUHKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478781 | |
| Record name | Methyl 2-methylbenzo[d]oxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylbenzo[d]oxazole-6-carboxylate | |
CAS RN |
136663-23-5 | |
| Record name | Methyl 2-methylbenzo[d]oxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



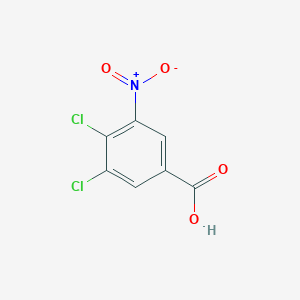
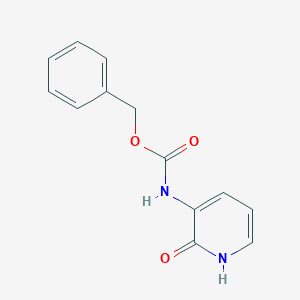

![Spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B178442.png)
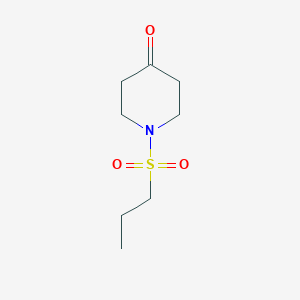

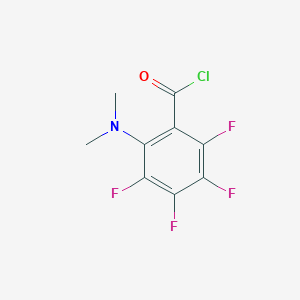
![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)
